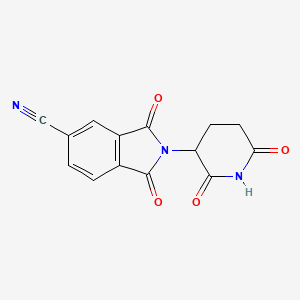

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile

Description

Properties

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O4/c15-6-7-1-2-8-9(5-7)14(21)17(13(8)20)10-3-4-11(18)16-12(10)19/h1-2,5,10H,3-4H2,(H,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGORSCXGJUEMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization to form the isoindoline-dione scaffold . The reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for cost-effectiveness and efficiency. This involves the use of high-yielding reactions and scalable conditions. The process may include steps such as solvent extraction, crystallization, and purification to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry Applications

- Anti-inflammatory Properties

- Anticancer Activity

- Neuroprotective Effects

Biological Research Applications

- Targeted Protein Degradation

- Enzyme Inhibition Studies

Case Study 1: Anti-inflammatory Effects

In a study published in a peer-reviewed journal, researchers evaluated the anti-inflammatory effects of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile on human fibroblast-like synoviocytes. The results demonstrated a significant reduction in TNF-α levels, supporting its application in inflammatory conditions.

Case Study 2: Anticancer Activity

A series of experiments conducted on breast cancer cell lines revealed that the compound induced apoptosis and inhibited cell proliferation. The findings suggest that this compound could be developed into a therapeutic agent for breast cancer treatment.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α | Reduced inflammation markers in vitro |

| Anticancer | Induction of apoptosis in cancer cells | Significant reduction in cell viability |

| Neuroprotection | Potential treatment for neurodegenerative diseases | Improved neuronal survival in preclinical models |

| Targeted Protein Degradation | Development of selective protein degraders | Effective elimination of target proteins |

Mechanism of Action

The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and proteins, such as cereblon, which plays a role in protein degradation pathways . This modulation can lead to the inhibition of tumor necrosis factor-alpha (TNF-α) and other inflammatory cytokines, making it effective in the treatment of various diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The 5-position substituent on the isoindoline scaffold significantly impacts physicochemical and biological properties. Key analogs include:

Table 1: Comparative Analysis of Isoindoline-1,3-dione Derivatives

Physicochemical Properties

- Solubility : The nitrile derivative exhibits moderate solubility in polar aprotic solvents (e.g., DMSO), while the hydroxy analog is more water-soluble but prone to glucuronidation .

- Stability : Nitriles are chemically stable under physiological pH, whereas aldehydes may oxidize to carboxylic acids or form adducts with nucleophiles .

- Crystallography : Structural studies using SHELX software (e.g., SHELXL, SHELXS) reveal that the nitrile group induces planarization of the isoindoline ring, optimizing π-π stacking in crystal lattices .

Research Findings and Key Insights

- Nitrile vs. Ethynyl : In PROTAC applications, the nitrile derivative shows superior in vivo stability compared to the ethynyl analog, which requires additional functionalization steps .

- Nitrile vs. Hydroxy : Pharmacokinetic studies indicate that the nitrile analog has a longer half-life (t₁/₂ = 8.2 h) than the hydroxy derivative (t₁/₂ = 2.1 h) due to reduced Phase II metabolism .

- Crystallographic Data : X-ray diffraction () confirms that the nitrile substituent minimizes steric hindrance, allowing tighter binding to the cereblon E3 ligase in molecular docking studies .

Biological Activity

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile is a compound that has garnered attention in recent years for its potential biological activities, particularly in the context of cancer therapy and inflammatory diseases. This article aims to synthesize current research findings, including data tables and case studies, to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 286.24 g/mol. This compound is characterized by the presence of a dioxoisoindoline core, which is known to exhibit various pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H10N2O5 |

| Molar Mass | 286.24 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Anti-inflammatory Effects

One of the primary areas of research for this compound is its anti-inflammatory properties. Studies have indicated that derivatives of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline can effectively reduce levels of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. The reduction of TNF-α levels suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease .

Anticancer Potential

Research has shown that compounds similar to 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline exhibit cytotoxic effects against various cancer cell lines. For instance, a study highlighted the compound's ability to induce apoptosis in leukemia cells through the modulation of apoptotic pathways . Moreover, it has been suggested that this compound acts as a cereblon ligand for targeted protein degradation (PROTAC), potentially enhancing its efficacy against cancer cells .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Reduced TNF-α levels | |

| Anticancer | Induction of apoptosis in leukemia cells | |

| PROTAC Applications | Cereblon ligand for targeted degradation |

Case Study 1: Anti-inflammatory Activity

A study involving animal models demonstrated that administration of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline significantly lowered inflammatory markers compared to control groups. This suggests its potential as a therapeutic agent in managing chronic inflammatory conditions.

Case Study 2: Anticancer Efficacy

In vitro studies using various cancer cell lines revealed that the compound exhibited potent cytotoxicity. The mechanism was linked to the activation of caspase pathways leading to programmed cell death. These findings support further investigation into its use as an anticancer drug.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile with high purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from isoindoline and piperidine derivatives. Key steps include:

- Coupling Reactions : Use of coupling agents (e.g., EDC/HOBt) to link the isoindoline and dioxopiperidine moieties.

- Cyanation : Introduction of the nitrile group via nucleophilic substitution or palladium-catalyzed cyanation.

- Purification : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can the structural integrity of this compound be validated in crystallographic studies?

- Methodological Answer :

- X-ray Diffraction : Single-crystal X-ray diffraction is preferred. Crystallize the compound in solvents like DMSO or DMF.

- Refinement : Use SHELXL for small-molecule refinement, addressing challenges like disorder in the dioxopiperidine ring or solvent molecules. Validate with R-factor (<0.05) and residual electron density maps .

- Complementary Techniques : Pair crystallography with to confirm carbonyl resonances (C=O peaks at ~170–175 ppm) .

Advanced Research Questions

Q. How does this compound perform in PROTAC design, and what experimental variables influence its efficacy?

- Methodological Answer :

- Warhead Integration : The compound’s dioxopiperidine moiety serves as a cereblon (CRBN) E3 ligase-binding warhead. Link it to target-binding ligands (e.g., kinase inhibitors) via PEG or alkyl spacers.

- Ternary Complex Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity for CRBN and target proteins. Optimize linker length (e.g., 8–12 carbons) to enhance ternary complex formation .

- Cellular Validation : Assess degradation efficiency via Western blot (e.g., DC50 values in HeLa cells) and proteasome inhibition controls (e.g., MG132 treatment) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Data Normalization : Account for batch-to-batch variability in compound purity (e.g., HPLC purity ≥98%) and solvent effects (e.g., DMSO concentration ≤0.1%).

- Assay Optimization : Standardize cell viability assays (MTT/CCK-8) with matched controls (vehicle and positive inhibitors).

- Molecular Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to CRBN and validate with mutagenesis studies (e.g., CRBN YW/AA mutants) .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

- Methodological Answer :

- Solvent Screening : Test high-boiling solvents (DMF, NMP) or mixed-solvent systems (e.g., DMSO:MeOH 1:1) for slow evaporation.

- Temperature Gradients : Use gradient cooling (4°C to −20°C) to induce nucleation.

- Additive Screening : Introduce co-crystallants like crown ethers to stabilize polar interactions .

Methodological Considerations for Data Reproducibility

Q. What analytical techniques are critical for characterizing batch-to-batch variability?

- Answer :

- HPLC-PDA : Use a C18 column (ACN/water gradient) to detect impurities (e.g., unreacted starting materials).

- DSC/TGA : Monitor thermal stability (decomposition onset >200°C) to assess crystallinity.

- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Q. How to design dose-response experiments for evaluating target engagement in cellular models?

- Answer :

- Dose Range : Test 0.1–10 µM with logarithmic increments.

- Time-Course Analysis : Collect samples at 6, 12, 24, and 48 hours to capture degradation kinetics.

- Orthogonal Validation : Combine Western blot (target protein levels) with cellular thermal shift assays (CETSA) to confirm engagement .

Tables for Key Experimental Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.